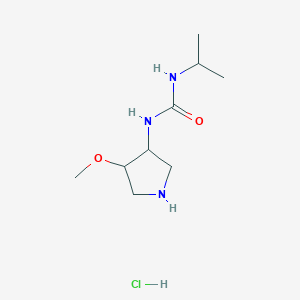
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride
Übersicht
Beschreibung
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea, implicated in gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. The search for effective urease inhibitors has led to the exploration of various compounds, including urea derivatives. The development of new urease inhibitors aims to treat these infections more effectively and with fewer side effects than current options like acetohydroxamic acid. The patent literature review by Kosikowska and Berlicki highlights the potential of urea derivatives in this area, indicating a promising direction for future medical applications (Kosikowska & Berlicki, 2011).
Urea Metabolism in Ruminants
The utilization of urea in ruminants' diets as a non-protein nitrogen source is well-documented. Urea metabolism by rumen bacterial urease plays a critical role in nitrogen recycling, providing an economic alternative to feed proteins. Research by Jin et al. combines traditional and molecular approaches to enhance our understanding of urea metabolism in ruminants, offering strategies to improve urea utilization efficiency (Jin et al., 2018).
Urea Biosensors
The detection and quantification of urea concentrations in various contexts, including medical diagnostics and environmental monitoring, have led to the development of urea biosensors. These biosensors utilize the enzyme urease for urea detection, with advancements in materials science enhancing their sensitivity and durability. The comprehensive review by Botewad et al. discusses the materials used for enzyme immobilization, highlighting the progress and potential applications of urea biosensors in multiple fields (Botewad et al., 2021).
Urea in Drug Design
The unique hydrogen-binding capabilities of ureas have made them a valuable functional group in drug design, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Jagtap et al.'s review underlines the versatility of urea derivatives in modulating biological targets, confirming their significance in medicinal chemistry and stimulating further exploration of urea as a structural motif in drug development (Jagtap et al., 2017).
Agricultural Efficiency of Urease Inhibitors
In agriculture, the use of urease inhibitors such as NBPT enhances the efficiency of urea-based fertilizers by slowing urea hydrolysis in the soil, reducing ammonia volatilization and nitrogen loss. This review by Cantarella et al. addresses the mechanisms and benefits of urease inhibitors, presenting them as effective tools for improving nitrogen-use efficiency and reducing environmental impacts (Cantarella et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-methoxypyrrolidin-3-yl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-6(2)11-9(13)12-7-4-10-5-8(7)14-3;/h6-8,10H,4-5H2,1-3H3,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDDKGARXDNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CNCC1OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




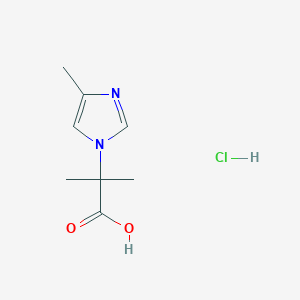
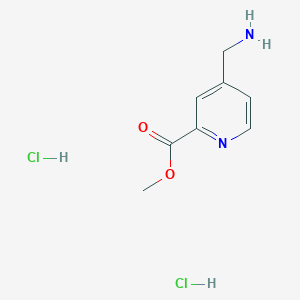
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)
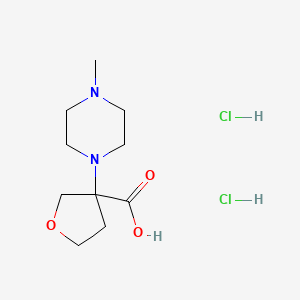
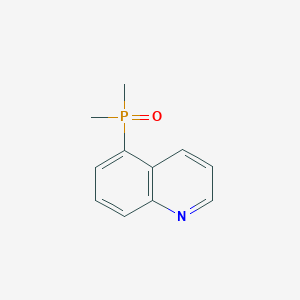
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)
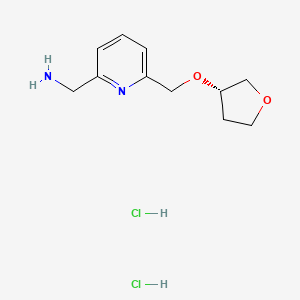

![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)
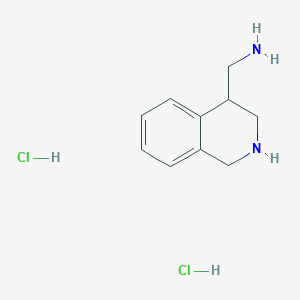
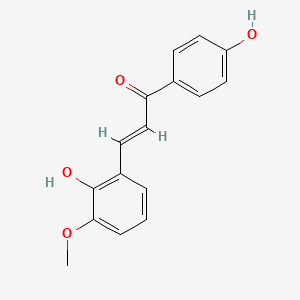
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)
![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)